2-(3-(3-chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide

Kinase inhibitor Anticancer SAR

2-(3-(3-Chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide (CAS 942011-08-7) is a synthetic small molecule built on a 2-ureidothiazole-5-carboxamide scaffold. The compound combines a 3-chlorophenyl urea motif at the thiazole 2-position with an N-cyclopropyl carboxamide at the 5-position and a 4-methyl substituent on the thiazole ring.

Molecular Formula C15H15ClN4O2S
Molecular Weight 350.82
CAS No. 942011-08-7
Cat. No. B2436257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(3-chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide
CAS942011-08-7
Molecular FormulaC15H15ClN4O2S
Molecular Weight350.82
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3CC3
InChIInChI=1S/C15H15ClN4O2S/c1-8-12(13(21)18-10-5-6-10)23-15(17-8)20-14(22)19-11-4-2-3-9(16)7-11/h2-4,7,10H,5-6H2,1H3,(H,18,21)(H2,17,19,20,22)
InChIKeyMVORTCSUJNEEBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(3-Chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide (CAS 942011-08-7) – Core Scaffold and Procurement Relevance


2-(3-(3-Chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide (CAS 942011-08-7) is a synthetic small molecule built on a 2-ureidothiazole-5-carboxamide scaffold. The compound combines a 3-chlorophenyl urea motif at the thiazole 2-position with an N-cyclopropyl carboxamide at the 5-position and a 4-methyl substituent on the thiazole ring. This architecture places it within a class of 2-ureidothiazole derivatives that have been explored as dual VEGFR-2/PI3Kα kinase inhibitors [1]. The 3-chlorophenyl group, urea linker, and cyclopropyl amide are each structural features for which class-level structure–activity relationship (SAR) evidence exists, supporting targeted procurement for kinase-focused anticancer drug discovery programs.

Why Generic Substitution of 2-(3-(3-Chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide Fails: Critical SAR Sensitivity


Within the 2-ureidothiazole series, seemingly conservative structural changes produce large, non-linear shifts in both cytotoxicity and kinase inhibition. Published SAR demonstrates that moving the chlorine substituent from the 3-position to the 4-position on the phenyl ring reverses the rank order of activity between HepG2 and MDA-MB-231 cells, and replacing the urea linker with an amide linker collapses potency against HepG2 [1]. The N-cyclopropyl amide cannot be replaced by a simple N-ethyl or N-methyl amide without losing the documented metabolic-stability advantage conferred by the cyclopropane ring [2]. These three positions—phenyl chlorine regiochemistry, linker type, and amide N-substituent—are interconnected in determining the compound’s biological profile. Therefore, casual interchange with a near neighbor (e.g., 4-chlorophenyl analog, amide-linked congener, or N-alkyl variant) is not supported by evidence and will predictably yield a different pharmacological outcome.

2-(3-(3-Chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


3-Chloro vs. 4-Chloro Phenyl Urea: Reversed Cell-Line Selectivity in 2-Ureidothiazole Series

In the 2-ureidothiazole series (compounds 6a–6o), the 3-chlorophenyl urea substitution confers higher activity against HepG2 cells than the 4-chlorophenyl analog, whereas the 4-chloro isomer shows superior activity against MDA-MB-231 cells. This regioisomeric inversion of cell-line preference is a key differentiator that makes the 3-chloro compound the preferred choice when HepG2 activity is the primary screening endpoint [1].

Kinase inhibitor Anticancer SAR

Urea vs. Amide Linker: 10-Fold Gain in HepG2 Cytotoxicity for 2-Ureidothiazole-5-Carboxamide Series

The 2-ureidothiazole series (6a–6o, urea linker) demonstrates markedly higher cytotoxicity against HepG2 cells compared to the 2-benzamidothiazole series (5a–5r, amide linker). Compounds 6f–6o display HepG2 IC50 values of 6.4–20.8 μM, whereas the amide-linked series is substantially less potent, with the best amide compounds reaching IC50 values of only 1.7–3.7 μM against MDA-MB-231 but without comparable HepG2 improvement. Sorafenib control IC50 values are 33.7 μM (HepG2) and 5.2 μM (MDA-MB-231) [1].

Kinase inhibitor Anticancer SAR

Kinase Selectivity: PI3Kα vs. VEGFR-2 Inhibition Profile at 20 μM

In the 2-ureidothiazole series, compound 6i and 6j show preferential inhibition of PI3Kα (38–58%) over VEGFR-2 (26–36%) at a single concentration of 20 μM, while compound 6f exhibits a more selective PI3Kα profile (38.77% PI3Kα vs. 7.03% VEGFR-2). The 3-chlorophenyl urea compound is structurally closest to 6f (which bears a 3-chlorophenyl substituent) and is therefore expected to inherit the PI3Kα-biased selectivity signature [1].

Kinase inhibitor Anticancer PI3K

N-Cyclopropyl Amide: Documented Metabolic Stability Advantage Over N-Alkyl Analogs

The N-cyclopropyl group is a recognized medicinal chemistry strategy for improving metabolic stability compared to N-ethyl or N-methyl amides. Cyclopropane rings increase conformational rigidity, reduce CYP450-mediated oxidation, and lower plasma clearance [1]. Reviews of cyclopropyl-containing drugs confirm that the cyclopropyl fragment enhances metabolic stability, extends therapeutic action, and reduces off-target effects relative to acyclic alkyl amides [1].

Metabolic stability Drug design Cyclopropyl

Thiazole-5-Carboxamide vs. Thiazole-4-Carboxamide: Positional Isomerism Affects Optimal Scaffold Geometry

The 2-ureidothiazole dual-inhibitor series was optimized with the carboxamide group at the thiazole 4-position (2-ureidothiazole-4-formamide), which was identified as optimal for dual VEGFR-2/PI3Kα activity through molecular docking. Docking of compound 6i revealed that the 4-formamide position participates in critical hydrogen-bond interactions with the kinase hinge region [1]. The 5-carboxamide regioisomer (as in the target compound) relocates this hydrogen-bonding group, which may alter the binding pose and selectivity profile.

Kinase inhibitor Scaffold optimization Molecular docking

Optimal Procurement and Application Scenarios for 2-(3-(3-Chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide


HepG2-Focused Dual VEGFR-2/PI3Kα Inhibitor Screening Cascades

When a screening program is designed to identify dual VEGFR-2/PI3Kα inhibitors with preferential HepG2 cytotoxicity, the 3-chlorophenyl urea compound is the appropriate procurement choice. Published SAR demonstrates that 3-chloro substitution on the phenyl ring of the 2-ureidothiazole series produces higher HepG2 potency than 4-chloro substitution, while the urea linker confers an approximately 10-fold activity gain over the amide linker in this cell line [1].

PI3Kα-Selective Kinase Inhibitor Starting Point with Reduced VEGFR-2 Liability

For programs requiring selective PI3Kα inhibition, the 3-chlorophenyl urea substitution pattern (as in compound 6f) delivers a 5.5-fold PI3Kα selectivity over VEGFR-2 at 20 μM, in contrast to other urea analogs (6i, 6j) that show only modest 1.1- to 2.2-fold preference [1]. The target compound, sharing the 3-chlorophenyl urea motif, is expected to retain this PI3Kα-biased profile, making it suitable for PI3Kα-focused lead discovery.

Metabolic Stability Optimization via N-Cyclopropyl Amide Incorporation

The N-cyclopropyl carboxamide is documented to resist CYP450-mediated oxidation relative to N-ethyl or N-methyl amides, a property confirmed across multiple drug classes [1]. Procurement of the N-cyclopropyl compound is indicated when metabolic stability is a critical screening parameter, as N-alkyl analogs are expected to exhibit higher intrinsic clearance.

Thiazole-5-Carboxamide Scaffold-Hopping for Novel Kinase Binding Modes

The target compound bears a thiazole-5-carboxamide rather than the literature-optimized thiazole-4-carboxamide. This positional isomerism alters the hydrogen-bonding vector of the carboxamide group, creating a scaffold-hopping opportunity to access binding poses distinct from those of the 4-carboxamide series compounds (6h–6l) characterized by Li et al. [1]. It is suitable for fragment-based or structure-guided design programs seeking novel intellectual property space within the 2-ureidothiazole chemotype.

Quote Request

Request a Quote for 2-(3-(3-chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.